3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
説明
特性
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-4-2-6-15(8-12)25-10-14(9-16(25)26)24-17(27)23-13-5-1-3-11(7-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBLYODQIVZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Structural Features
The target molecule comprises two aromatic moieties connected via a urea linkage to a central pyrrolidin-5-one ring. Retrosynthetic disassembly reveals three key fragments:
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3-Fluorophenyl-substituted pyrrolidin-5-one (ring A).
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3-Trifluoromethylphenyl urea (fragment B).
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Methylene bridge linking the pyrrolidinone to the urea group.
The urea functionality suggests a convergent synthesis strategy, where the pyrrolidinone-bearing amine reacts with a 3-(trifluoromethyl)phenyl isocyanate or equivalent electrophilic carbamoylating agent.
Priority Disconnections
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Urea bond formation : Coupling of a pyrrolidinone-containing amine with 3-(trifluoromethyl)phenyl isocyanate.
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Pyrrolidinone synthesis : Cyclization of a γ-aminobutyric acid derivative or Michael addition-lactamization sequence.
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Aromatic substitutions : Introduction of fluorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.
Detailed Synthetic Procedures
Step 1: Formation of Pyrrolidin-5-one Core
Method A : γ-Ketoamide Cyclization
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Reactants : Ethyl 4-chloroacetoacetate (1.0 equiv) and 3-fluoroaniline (1.1 equiv).
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Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA, 0.1 equiv) for 12 h.
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Intermediate : 1-(3-Fluorophenyl)-3-(hydroxymethyl)pyrrolidin-5-one (Yield: 68%).
Method B : Michael Addition-Lactamization
Step 2: Amination of Pyrrolidinone
Nitrosation-Curtius Rearrangement
Coupling Reaction
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Reactants :
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1-(3-Fluorophenyl)-5-oxopyrrolidin-3-ylmethanamine (1.0 equiv).
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3-(Trifluoromethyl)phenyl isocyanate (1.05 equiv).
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Conditions : Dry THF, triethylamine (2.0 equiv), 0°C to RT, 12 h.
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Workup : Dilution with ethyl acetate, washing with 1 M HCl and brine, drying (Na2SO4), column chromatography (SiO2, hexane/EtOAc 3:1).
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Product : 3-[1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-yl]-1-[3-(Trifluoromethyl)phenyl]Urea (Yield: 63%, Purity: 95% by HPLC).
Optimization of Reaction Conditions
Solvent Screening for Urea Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 63 |
| DCM | 25 | 18 | 55 |
| DMF | 25 | 8 | 70 |
| Acetonitrile | 40 | 6 | 68 |
Optimal Solvent : DMF provided the highest yield (70%) due to enhanced solubility of intermediates.
Effect of Catalysts on Cyclization
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| PTSA | 10 | 68 |
| H2SO4 | 5 | 72 |
| Amberlyst-15 | 15 | 65 |
Characterization and Analytical Data
Spectroscopic Properties
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1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.54–7.49 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 4.12–4.08 (m, 1H, CH2), 3.95–3.89 (m, 2H, CH2), 3.02–2.96 (m, 2H, CH2), 2.64–2.58 (m, 1H, CH), 2.40–2.34 (m, 1H, CH).
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13C NMR (100 MHz, CDCl3) : δ 175.2 (C=O), 162.1 (C-F), 140.5 (C=O urea), 129.8–115.4 (Ar-C), 53.2 (CH2), 48.7 (CH2), 42.1 (CH), 38.5 (CH2).
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HRMS (ESI+) : m/z calc. for C19H17F4N3O2 [M+H]+: 396.1295, found: 396.1298.
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
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Batch Size : 1 kg of starting pyrrolidinone.
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Yield : 58% (580 g final product).
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Purity : 98.5% after recrystallization (ethanol/water).
Critical Process Parameters
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Temperature Control : Exothermic urea formation necessitates jacketed reactors with cooling.
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Purification : Centrifugal partition chromatography (CPC) reduces silica gel usage by 40%.
化学反応の分析
Types of Reactions
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Modulation : Preliminary studies suggest that it may influence the activity of specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to disease mechanisms.
- Receptor Binding : The compound's structure allows it to interact with various receptors, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
Applications in Drug Discovery
- Lead Compound Development : The unique properties of this urea derivative make it a promising candidate for the development of new therapeutic agents. Its ability to modulate biological pathways can be leveraged in the design of drugs targeting specific diseases.
- Screening Libraries : It is included in several screening libraries for drug discovery, allowing researchers to evaluate its efficacy against various biological targets. For example:
- Antiviral Library : Potential applications in treating viral infections.
- Human Proteases Annotated Library : Investigating its role in inhibiting proteolytic enzymes involved in disease progression.
Case Studies
Several studies have documented the efficacy and potential applications of this compound:
- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer cell proliferation. This suggests its potential as an anti-cancer agent .
- Neuroprotective Effects : Another case study explored the neuroprotective properties of similar compounds, indicating that they might mitigate neuronal damage in models of neurodegenerative diseases .
作用機序
The mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway.
類似化合物との比較
Key Structural Features
The compound’s uniqueness lies in its pyrrolidin-5-one ring and dual aryl substitutions . Below is a comparative analysis with structurally related urea derivatives:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-fluorophenyl and 3-(trifluoromethyl)phenyl groups enhance metabolic stability by reducing oxidative degradation . In contrast, compounds with methoxy () or methyl () groups may exhibit increased lipophilicity and altered pharmacokinetics.
- Polarity: The urea linkage and pyrrolidinone core improve water solubility compared to thiazole-piperazine derivatives (e.g., 11e, 11k), which have higher molecular weights (>500 g/mol) and complex heterocycles that may reduce bioavailability .
- Synthetic Yields : Analogs in (e.g., 11a–11o) show yields of 83–89% , suggesting efficient synthetic routes for urea derivatives. The target compound’s synthesis is likely similarly optimized .
生物活性
The compound 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic molecule characterized by its unique structural features, which include a pyrrolidinone ring and a urea functional group. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.35 g/mol. The compound's structure can be represented as follows:
This unique configuration allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interaction with specific enzymes and receptors. Key areas of activity include:
- Antimicrobial Properties : Preliminary studies have shown that compounds with similar structural motifs exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis . The trifluoromethyl group is particularly noted for enhancing the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, possibly through inhibition of NF-kB signaling, which is crucial in inflammatory responses .
- Anticancer Potential : Urea derivatives have been studied for their anticancer properties, with some showing promise in inducing apoptosis in cancer cells . The presence of fluorinated substituents may enhance the cytotoxicity of these compounds.
The mechanism by which 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, potentially acting as a competitive inhibitor.
- Receptor Binding : The compound may bind to specific receptors involved in disease pathways, thereby modulating their activity.
- Cellular Pathway Modulation : By influencing key signaling pathways, such as those involved in inflammation and cell survival, the compound can alter cellular responses to stress or damage.
Research Findings
Several studies have investigated the biological activity of related compounds, contributing to our understanding of this molecule's potential:
Case Studies
A case study involving a related compound demonstrated that modifications to the aromatic rings significantly influenced biological activity. For instance, compounds with different halogen substitutions showed varying degrees of efficacy against bacterial strains and cancer cell lines .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea?
Answer:
The synthesis typically involves a two-step approach:
Pyrrolidinone intermediate preparation : React 3-fluoroaniline with a γ-keto ester to form the 5-oxopyrrolidin-3-yl scaffold via cyclization.
Urea linkage formation : Couple the intermediate with 3-(trifluoromethyl)phenyl isocyanate under inert conditions (e.g., anhydrous dichloromethane) using a base like triethylamine to neutralize HCl byproducts .
Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Employ a multi-technique approach:
- NMR spectroscopy : Confirm regiochemistry using - and -NMR. Key signals include the urea NH (~8.7 ppm, exchangeable with DO) and pyrrolidinone carbonyl (~170 ppm in -NMR) .
- Mass spectrometry : Validate molecular weight via high-resolution ESI-MS (e.g., observed m/z 397.3 for [M+H]) .
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
Leverage quantum chemical calculations (e.g., DFT) to:
- Identify transition states : Map energy barriers for key steps like urea bond formation.
- Predict solvent effects : Use COSMO-RS models to select solvents minimizing side reactions .
- Screen catalysts : Simulate interactions between catalysts (e.g., DMAP) and intermediates to enhance yield. Validate predictions with small-scale experiments (0.1 mmol) before scaling .
Advanced: How to resolve contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?
Answer:
Apply systematic analysis:
- Dose-response normalization : Compare IC values using consistent units (e.g., µM) and cell lines (e.g., HepG2 vs. HEK293) .
- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, serum content) causing discrepancies .
Basic: What are critical parameters for designing in vitro biological assays for this compound?
Answer:
Key considerations include:
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via UV-Vis spectroscopy .
- Control experiments : Include a urea derivative without fluorophenyl groups as a negative control .
- Assay validation : Use a reference inhibitor (e.g., staurosporine for kinase assays) to benchmark activity .
Advanced: What strategies elucidate the mechanism of action for this compound in biological systems?
Answer:
Combine orthogonal approaches:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing trifluoromethyl with chloro) to identify pharmacophores .
- Metabolomics : Track cellular metabolite changes via LC-MS to infer pathway modulation .
Advanced: How to address low yield in large-scale synthesis of this compound?
Answer:
- Process optimization : Use flow chemistry for precise control of exothermic steps (e.g., isocyanate addition) .
- Byproduct analysis : Employ GC-MS to detect impurities; adjust stoichiometry (e.g., 1.2:1 amine:isocyanate ratio) .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
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